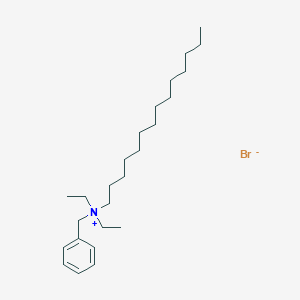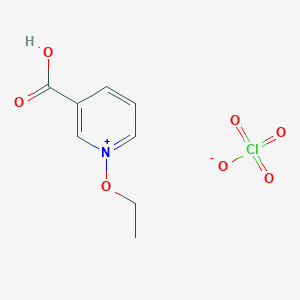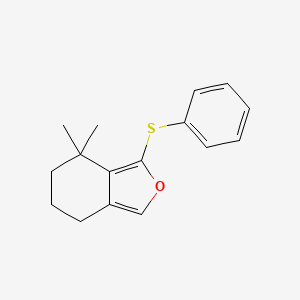phosphane CAS No. 89982-67-2](/img/structure/B14373608.png)
[Bis(trimethylsilyl)methyl](di-tert-butyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl)methylphosphane is a unique organophosphorus compound characterized by the presence of both silyl and tert-butyl groups attached to a phosphane core
Métodos De Preparación
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of di-tert-butylphosphine with a silylating agent such as trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphane compound. The reaction conditions often include the use of a base such as triethylamine to facilitate the silylation process.
Análisis De Reacciones Químicas
Bis(trimethylsilyl)methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the silyl or tert-butyl groups are replaced by other functional groups.
Coordination: The phosphane can coordinate to transition metals, forming complexes that are useful in catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which are important in catalytic processes.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug development.
Industry: It is used in the production of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which Bis(trimethylsilyl)methylphosphane exerts its effects involves its ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of metal-catalyzed reactions. The molecular targets include transition metal atoms, and the pathways involved are typically related to catalytic cycles in organometallic chemistry.
Comparación Con Compuestos Similares
Similar compounds to Bis(trimethylsilyl)methylphosphane include other silyl-substituted phosphanes and tert-butyl-substituted phosphanes. What sets Bis(trimethylsilyl)methylphosphane apart is its unique combination of both silyl and tert-butyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific ligand environments.
Some similar compounds include:
- Trimethylsilylphosphane
- Di-tert-butylphosphane
- Triethylsilylphosphane
These compounds share some structural similarities but differ in their reactivity and applications due to the variations in their substituents.
Propiedades
Número CAS |
89982-67-2 |
|---|---|
Fórmula molecular |
C15H37PSi2 |
Peso molecular |
304.60 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)methyl-ditert-butylphosphane |
InChI |
InChI=1S/C15H37PSi2/c1-14(2,3)16(15(4,5)6)13(17(7,8)9)18(10,11)12/h13H,1-12H3 |
Clave InChI |
LMGIUMCTTOATMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C([Si](C)(C)C)[Si](C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)



![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)


-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)

![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)
![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)

![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
